2-ethoxy-N-(3-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-17-13-7-6-12-16(17)18(20)19-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTANINLENSCOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-phenylpropyl)benzamide typically involves the condensation of 2-ethoxybenzoic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or 1,1’-carbonyldiimidazole (CDI) in a suitable solvent like dichloromethane (DCM) at room temperature . The reaction mixture is stirred for a specific period to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-ethoxy-N-(3-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
(i) Impact of Substituents on Physicochemical Properties
- Ethoxy vs. Methyl Groups : The ethoxy group in this compound increases electron-donating effects and lipophilicity compared to methyl-substituted analogs like mepronil. This may enhance membrane permeability but reduce aqueous solubility .
- 3-Phenylpropyl Chain : The extended hydrophobic chain in the target compound likely improves binding to hydrophobic pockets in proteins or receptors, as seen in insecticidal benzamides (e.g., diethyl benzamide derivatives) .
Q & A
Q. What are the optimal synthetic routes for preparing 2-ethoxy-N-(3-phenylpropyl)benzamide?
The compound is typically synthesized via coupling reactions between substituted benzoic acids and 3-phenylpropylamine. For example, 2-methoxy analogs are synthesized using EDC/HOBt coupling reagents at room temperature, followed by purification via HPLC . Key parameters include solvent choice (e.g., THF or DCM), reaction time (overnight), and post-synthesis characterization using H NMR and LCMS to confirm structure and purity .
Q. Which spectroscopic techniques are most reliable for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzamide backbone and substituents. For instance, H NMR peaks at δ 7.36–7.10 ppm (aromatic protons) and δ 3.47 ppm (amide NH) are diagnostic . LCMS (e.g., m/z = 254.2 [M+H]) complements NMR for molecular weight validation .
Q. How can researchers assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~255 nm) is standard for purity analysis. Reverse-phase columns (C18) and gradients of acetonitrile/water are effective for resolving impurities .
Q. What are the solubility properties of this compound in common solvents?
Solubility varies with solvent polarity: it is moderately soluble in DMSO and DCM but poorly soluble in water. Pre-formulation studies should include solubility screening using techniques like shake-flask methods paired with UV-spectroscopy .
Q. How can researchers mitigate challenges in isolating intermediates during synthesis?
Insoluble intermediates (e.g., N,N'-diamides) may form during coupling reactions. Techniques like vacuum filtration, recrystallization (using ethanol/water mixtures), or column chromatography (silica gel, ethyl acetate/hexane) improve yields .
Advanced Research Questions
Q. What catalytic systems enhance N-alkylation efficiency in benzamide derivatives?
Copper nanoparticles with Lewis acids (e.g., Al(OTf)) enable transfer hydrogenation for N-alkylation. For example, cascade catalysis using 10 mol% Cu/Al(OTf) under argon achieves >80% yield in N-(3-phenylpropyl)benzamide derivatives .
Q. How does the ethoxy group influence the compound’s reactivity in substitution reactions?
The ethoxy group’s electron-donating nature activates the benzamide ring toward electrophilic substitution. Computational studies (DFT) predict preferential reactivity at the para position, which can be validated experimentally using nitration (HNO/HSO) or halogenation (Br/FeBr) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) require orthogonal assays. For instance, enzyme inhibition (IC) studies using recombinant targets (e.g., kinases) paired with cell viability assays (MTT) clarify mechanism-specific effects .
Q. How can computational modeling predict binding interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2. The ethoxy and phenylpropyl groups show hydrophobic interactions in the active site, validated by SPR binding assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization during amide bond formation can occur under heating. Continuous flow reactors with controlled temperature (20–25°C) and chiral catalysts (e.g., L-proline) improve scalability. Chiral HPLC monitors enantiomeric excess (>98%) .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature?
Use accelerated stability protocols: incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. LCMS tracks degradation products (e.g., hydrolysis of the ethoxy group) .
Q. What in vitro assays are suitable for preliminary toxicity screening?
HepG2 cell lines with MTT assays (48-hour exposure) assess cytotoxicity. Parallel Ames tests (Salmonella typhimurium TA98/TA100) evaluate mutagenicity .
Q. How to validate target engagement in cellular models?
CRISPR knockouts of the putative target (e.g., HDAC) in HEK293 cells, followed by dose-response assays, confirm on-target effects. Western blotting (e.g., acetylated histone H3) quantifies biochemical activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
